Cas no 191152-70-2 (methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate)

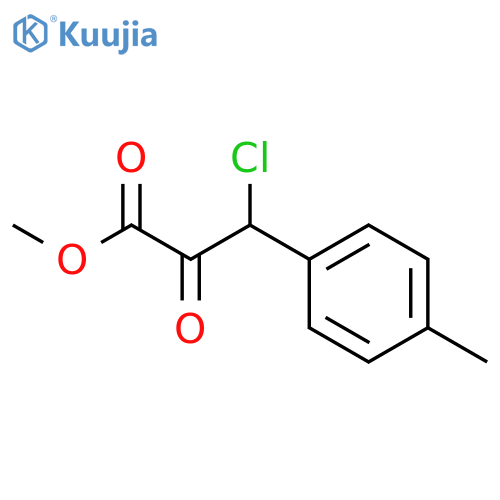

191152-70-2 structure

商品名:methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate 化学的及び物理的性質

名前と識別子

-

- methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate

- 3-chloro-2-oxo-3-p-tolyl-propionic acid methylester

- SCHEMBL268626

- CS-0199352

- 3-chloro-3-(4-methyl-phenyl)-2-oxo-propionic acid methyl ester

- SJZWGZDVQIMLDL-UHFFFAOYSA-N

- AKOS014228274

- E78025

- BS-53072

- 3-chloro-2-oxo-3-p-tolyl-propionic acid methyl ester

- Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

- DB-334562

- Benzenepropanoic acid, beta-chloro-4-methyl-alpha-oxo-, methyl ester

- 191152-70-2

- methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate

- Methyl3-chloro-2-oxo-3-(p-tolyl)propanoate

-

- MDL: MFCD20436891

- インチ: InChI=1S/C11H11ClO3/c1-7-3-5-8(6-4-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3

- InChIKey: SJZWGZDVQIMLDL-UHFFFAOYSA-N

- ほほえんだ: O=C(OC)C(C(Cl)C1=CC=C(C)C=C1)=O

計算された属性

- せいみつぶんしりょう: 226.0396719g/mol

- どういたいしつりょう: 226.0396719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 43.4Ų

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A639189-100mg |

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

191152-70-2 | 95% | 100mg |

$147.0 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932519-100mg |

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

191152-70-2 | 95% | 100mg |

¥883.80 | 2022-09-01 | |

| eNovation Chemicals LLC | Y1216403-5g |

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

191152-70-2 | 95% | 5g |

$2000 | 2024-06-03 | |

| Aaron | AR002FRN-100mg |

Benzenepropanoic acid, β-chloro-4-methyl-α-oxo-, methyl ester |

191152-70-2 | 95% | 100mg |

$142.00 | 2023-12-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM798-100mg |

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate |

191152-70-2 | 95% | 100mg |

¥475.0 | 2024-04-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932519-250mg |

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

191152-70-2 | 95% | 250mg |

¥1,413.00 | 2022-09-01 | |

| Aaron | AR002FRN-250mg |

Benzenepropanoic acid, β-chloro-4-methyl-α-oxo-, methyl ester |

191152-70-2 | 95% | 250mg |

$227.00 | 2023-12-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM798-250mg |

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate |

191152-70-2 | 95% | 250mg |

¥1095.0 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1216403-5g |

methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

191152-70-2 | 95% | 5g |

$1900 | 2025-02-22 | |

| Ambeed | A639189-250mg |

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

191152-70-2 | 95% | 250mg |

$235.0 | 2025-02-21 |

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

191152-70-2 (methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:191152-70-2)methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):212.0/572.0